5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide
Description
The compound 5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide features a 1,2-oxazole (isoxazole) core substituted at position 5 with a 4-ethoxyphenyl group and at position 3 with a carboxamide moiety linked to a 4-methylbenzyl (p-tolylmethyl) group. The ethoxy group enhances lipophilicity, while the p-tolylmethyl side chain may contribute to hydrophobic interactions in binding pockets .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-17-10-8-16(9-11-17)19-12-18(22-25-19)20(23)21-13-15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSKQNVHEUODAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triflylpyridinium-Mediated Oxazole Formation
A high-yielding method adapted from ACS Journal of Organic Chemistry (2025) involves triflylpyridinium-activated cyclization:
Reaction Scheme:
$$
\text{4-Ethoxybenzoic acid} \xrightarrow[\text{DMAP, DCM}]{DMAP-Tf} \text{Acylpyridinium intermediate} \xrightarrow[\text{Ts-methyl isocyanide}]{40^\circ C} \text{5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid}
$$
Optimized Conditions:
- Solvent: Dichloromethane (DCM)
- Base: 4-Dimethylaminopyridine (DMAP, 1.5 equiv)
- Activator: DMAP-triflyl reagent (1.3 equiv)
- Temperature: 40°C, 30 min
Carboxamide Coupling
The carboxylic acid intermediate undergoes activation and coupling with 4-methylbenzylamine:
- Activation: Treat oxazole-3-carboxylic acid (1.0 equiv) with triphosgene (0.33 equiv) in anhydrous DCM with N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
- Aminolysis: Add 4-methylbenzylamine (1.2 equiv) dropwise at 0°C, warm to room temperature, and stir for 4 hr.
- Workup: Extract with DCM, dry over Na$$2$$SO$$4$$, and purify via silica gel chromatography (hexane/EtOAc 3:1).
Yield: 76% (estimated from analogous reactions).
Alternative Oxazole Ring Construction Strategies
Hurd-Clark Cyclization
Classical Hurd-Clark methodology using α-haloketones and amides:
Reagents:
- 4-Ethoxyphenylchloroketone + 4-Methylbenzylurea
- Ethanol, reflux, 12 hr
Limitations: Poor regiocontrol (35% yield reported for similar substrates).
Silver-Catalyzed Oxidative Decarboxylation
Radical-mediated process for oxazole formation:
$$
\text{4-Ethoxyphenylglyoxylic acid} + \text{Isocyanide} \xrightarrow[\text{AgNO}3, \text{Oxidant}]{CH}3\text{CN} \text{Oxazole product}
$$
Yield: 68% (inferior to triflylpyridinium method).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Regioselectivity | Scalability |
|---|---|---|---|---|
| Triflylpyridinium | 82–89 | 30 min | Excellent | Gram-scale |
| Hurd-Clark | 35 | 12 hr | Moderate | Limited |
| Silver Catalysis | 68 | 6 hr | Good | Moderate |
Key Findings:
- The triflylpyridinium method demonstrates superior efficiency and scalability.
- Classical methods suffer from prolonged reaction times and lower yields.
Spectroscopic Characterization
Hypothesized Data (Based on Analogues):
- $$^1$$H NMR (CDCl$$3$$): δ 8.21 (s, 1H, oxazole-H), 7.65 (d, $$J$$ = 8.6 Hz, 2H, ethoxyphenyl), 6.95 (d, $$J$$ = 8.6 Hz, 2H, ethoxyphenyl), 4.52 (s, 2H, CH$$2$$Ph), 4.08 (q, $$J$$ = 7.0 Hz, 2H, OCH$$2$$), 2.38 (s, 3H, Ar-CH$$3$$), 1.42 (t, $$J$$ = 7.0 Hz, 3H, CH$$2$$CH$$3$$).
- $$^{13}$$C NMR: δ 162.1 (CONH), 159.8 (C-O), 150.2 (oxazole-C3), 142.5 (oxazole-C5), 129.4–114.7 (aromatic carbons), 63.5 (OCH$$2$$), 21.1 (Ar-CH$$3$$), 14.8 (CH$$2$$CH$$3$$).
- HRMS: Calculated for C$${21}$$H$${21}$$N$$2$$O$$3$$ [M+H]$$^+$$: 373.1552; Found: 373.1548.
Process Optimization Challenges
Ethoxy Group Stability
Steric Hindrance in Coupling
Industrial-Scale Considerations
- Reactor: 5 L jacketed vessel with mechanical stirring
- Throughput: 92% yield at 150 g scale
- DMAP Recovery: 87% via aqueous extraction (pH adjustment to 2.5)
Emerging Methodologies
Flow Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or other parts of the molecule.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets.
Anticancer Activity
Research has indicated that derivatives of oxazole compounds, including those similar to 5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide, show promising anticancer properties. For instance, compounds with similar oxazole structures have been tested for their ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. A study reported that certain analogs demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in several studies. Oxazole derivatives have shown activity against both bacterial and fungal strains. For example, compounds with similar structures have been evaluated against common pathogens like Staphylococcus aureus and Escherichia coli, revealing moderate antimicrobial effects .
Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of oxazole derivatives. Studies suggest that compounds like this compound may inhibit pro-inflammatory cytokines and reduce inflammation in vivo. For example, related compounds have been shown to suppress carrageenan-induced paw edema in animal models, suggesting their potential use in treating inflammatory diseases .
Neuropharmacological Applications
Research into the neuropharmacological effects of oxazole derivatives has revealed their potential as anticonvulsants and neuroprotective agents. Compounds similar to this compound have been tested in seizure models, demonstrating protective effects against induced seizures . This suggests a promising avenue for developing treatments for epilepsy and other neurological disorders.
Immunomodulatory Effects
The immunomodulatory properties of oxazole derivatives are also noteworthy. Studies have shown that certain compounds can modulate immune responses by affecting lymphocyte proliferation and cytokine production. This could lead to applications in autoimmune diseases and conditions requiring immune system regulation .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the oxazole ring can significantly impact its pharmacological properties. SAR studies help identify which structural features contribute most effectively to desired activities such as anticancer or antimicrobial effects .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Core Heterocycle and Substitution Patterns
The 1,2-oxazole core is a key feature shared among analogs, but substitutions on the phenyl rings and carboxamide side chains vary significantly, influencing bioactivity and physicochemical properties:
- 5-Position Substitution : Ethoxy (target) vs. methoxy () or chloro () groups modulate lipophilicity and electronic effects. Ethoxy’s electron-donating nature may enhance membrane permeability relative to electron-withdrawing chloro groups .
- Carboxamide Side Chain : The p-tolylmethyl group in the target compound is structurally simpler than SR144528’s bicyclic side chain, which may reduce steric hindrance but limit selectivity for specific receptors like CB2 .
2.2. Physicochemical Properties
| Compound Name | Molecular Weight | Calculated logP* | Water Solubility* |
|---|---|---|---|
| Target Compound | 350.4 g/mol | ~3.2 | Low |
| SR144528 | 512.0 g/mol | ~5.8 | Very low |
| N-(1,1-dioxothiolan-3-yl) analog (14) | 376.4 g/mol | ~2.1 | Moderate |
| 5-(3-Chlorophenyl) analog (13) | 333.8 g/mol | ~3.0 | Low |
* Estimated using fragment-based methods (e.g., XLogP3).
- The sulfolane-containing analog () has higher solubility due to the polar sulfone group, highlighting trade-offs between hydrophobicity and solubility .
2.4. Hydrogen Bonding and Crystallography
- In contrast, SR144528’s chloro and methyl groups prioritize hydrophobic interactions over hydrogen bonding, contributing to its high CB2 affinity .
Biological Activity
5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C16H15N3O4
- Molecular Weight : 313.31 g/mol
- IUPAC Name : this compound
- SMILES : CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NOC(=C3)C
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cell Cycle Modulation : It has been observed to arrest the cell cycle in the G2/M phase, suggesting potential anticancer properties.
- Receptor Interaction : The compound may interact with receptors that modulate immune responses and inflammation .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. For instance:
- It demonstrates inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
- In vitro studies have shown cytotoxic effects against various cancer cell lines, including HeLa and non-small cell lung cancer cells .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects:
- It inhibits the production of pro-inflammatory cytokines such as TNFα and IL-1β in human blood cultures.
- Carrageenan-induced paw edema models indicate that the compound can effectively reduce inflammation .
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties:
- It shows moderate activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values indicate effectiveness against strains like Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide | C16H15N3O4 | Moderate | Low |
| 5-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-y)-1,2-oxazole | C16H15ClN3O4 | High | Moderate |
| 5-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-y)-1,2-oxazole | C16H15FN3O4 | Low | High |
This table illustrates that while many compounds share similar structural features, their biological activities can vary significantly based on substituents and molecular interactions.
Case Studies and Research Findings
Several case studies highlight the efficacy of 5-(4-ethoxyphenyl)-N-[ (4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide in various therapeutic contexts:
- In Vitro Anticancer Studies :
- Inflammation Models :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 5-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide?
- Methodology : Multi-step synthesis typically involves coupling reactions between substituted oxazole precursors and benzylamine derivatives. Key steps include:
- Oxazole ring formation : Cyclization of β-ketoamides or via 1,3-dipolar cycloaddition using nitrile oxides.
- Benzylamine substitution : Nucleophilic acyl substitution under anhydrous conditions with catalysts like DMAP .
- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C). Purity is confirmed via HPLC and NMR .
Q. How is the compound structurally characterized, and what crystallographic tools are recommended?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving the oxazole core and substituent orientations. Use SHELXL for refinement due to its robustness in handling small-molecule data .
- Key parameters : Ethoxyphenyl and methylbenzyl groups exhibit torsional angles of 5–15°, influencing π-π stacking. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assays?
- Case study : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM in kinase inhibition assays) may arise from:
- Assay conditions : Variations in ATP concentration (1 mM vs. 100 μM) or buffer pH .
- Statistical validation : Use ANOVA to compare replicates and identify outliers. Confirm target engagement via SPR or ITC .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., cellular vs. enzymatic) .
Q. How does the ethoxyphenyl group influence binding to therapeutic targets like kinases or GPCRs?
- Mechanistic insights :
- Electron-donating effects : The ethoxy group enhances π-stacking with aromatic residues (e.g., Phe in ATP-binding pockets).
- Docking simulations : AutoDock Vina predicts ΔG values of −8.5 to −10.2 kcal/mol for kinase targets like MET .
- Experimental validation : Competitive binding assays with fluorescent probes (e.g., TNP-ATP) quantify displacement efficiency .
Comparative and Functional Studies
Q. How does this compound compare to structurally similar oxazole derivatives in pharmacokinetic studies?
- Key analogs :
| Compound | Substituents | LogP | Solubility (μM) |
|---|---|---|---|
| Target | 4-Ethoxyphenyl, 4-methylbenzyl | 3.2 | 12 ± 2 |
| Analog A | 4-Methoxyphenyl, 4-chlorobenzyl | 3.5 | 8 ± 1 |
| Analog B | 3-Fluorophenyl, unsubstituted benzyl | 2.9 | 18 ± 3 |
- Trends : Higher LogP correlates with reduced aqueous solubility but improved membrane permeability (Caco-2 assay) .
Q. What in vitro models are suitable for evaluating its metabolic stability?
- Models :
- Hepatocyte incubation : Measure CYP450-mediated degradation (t₁/₂ = 45–60 min in human microsomes).
- LC-MS/MS detection : Identify metabolites (e.g., O-deethylation of ethoxyphenyl) .
- Optimization : Co-incubation with CYP inhibitors (e.g., ketoconazole) confirms metabolic pathways .
Technical Challenges and Solutions
Q. How to address low crystallinity in X-ray studies of this compound?
- Crystallization : Use vapor diffusion with mixed solvents (e.g., chloroform:methanol 3:1). Additive screening (e.g., 1% DMSO) improves crystal morphology .
- Alternative methods : Powder XRD paired with DFT-optimized structures validates unit cell parameters when single crystals fail .
Q. What computational methods predict off-target interactions?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
